4-(4-Fluoro-3-methylphenyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIHHZDCKRZMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Fluorinated Pyridine Derivatives
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated pyridine (B92270) derivatives are a testament to this, exhibiting unique characteristics that make them valuable in various fields of research. The high electronegativity of fluorine can influence the electron distribution within the pyridine ring, affecting its reactivity and basicity. This has significant implications for its use as a ligand in organometallic chemistry and as a building block in the synthesis of more complex molecules. acs.org
In medicinal chemistry, the strategic placement of fluorine atoms can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation. nih.goveurekaselect.com It can also improve a compound's binding affinity to biological targets and modulate its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The difluoromethyl group, in particular, is of growing interest in drug discovery due to its ability to act as a bioisostere for other functional groups, potentially leading to improved efficacy and pharmacokinetic properties. uni-muenster.de The development of new methods for the selective fluorination of pyridines remains an active area of research, highlighting the continued importance of this class of compounds. acs.orgrsc.org
Importance of the Pyridine Scaffold in Organic and Medicinal Chemistry Research
The pyridine (B92270) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Its presence in essential biomolecules like nicotine (B1678760) and the vitamin niacin underscores its fundamental role in biological systems. researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netrsc.orgnih.gov
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for drug-receptor binding. nih.gov Furthermore, the aromatic nature of the ring allows for various substitution patterns, providing a versatile template for chemists to fine-tune a molecule's properties to achieve desired biological effects. nih.gov Pyridine derivatives have been successfully developed into drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.gov The ongoing exploration of novel synthetic routes to functionalized pyridines continues to expand their utility in drug design and development. nih.gov
Overview of Research Directions Pertaining to 4 4 Fluoro 3 Methylphenyl Pyridine
Direct Synthesis Approaches
Direct synthesis of this compound can be challenging due to the electron-rich nature of the pyridine ring, which makes it less reactive towards certain coupling reactions. rsc.org However, methods involving the activation of the pyridine ring, for instance through the formation of N-oxides, have shown promise. rsc.orgnih.gov Fluorination of a pyridine N-oxide at the meta position, followed by subsequent chemical modifications, represents a potential direct route. rsc.orgnih.gov For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to the desired 3-fluoropyridine (B146971) derivative. rsc.orgnih.gov While not a direct synthesis of the title compound in one step, this approach highlights a strategy to directly functionalize the pyridine ring at a key position for subsequent elaboration.
Another direct approach involves the nucleophilic aromatic substitution (SNAr) of a suitable pyridine precursor. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate can be displaced by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. nih.gov This method demonstrates the feasibility of introducing a fluorine atom directly onto the pyridine ring, which is a key structural feature of the target molecule. nih.gov
Precursor-Based Synthesis Routes (e.g., from 4-fluoro-3-methyl acetophenone)
A common strategy for synthesizing complex aromatic compounds is to start from readily available precursors and build the target molecule through a series of reactions. 4-Fluoro-3-methylacetophenone is a key intermediate that can be used in the synthesis of various compounds, including chalcones, which are precursors to flavonoids and other heterocyclic systems. iajps.comchemicalbook.com
The synthesis of chalcones from 4-fluoro-3-methylacetophenone involves a Claisen-Schmidt condensation with various aromatic aldehydes. iajps.com This reaction creates an α,β-unsaturated ketone system that can then be further modified to form different heterocyclic rings. While this specific example does not directly lead to this compound, it illustrates the utility of 4-fluoro-3-methylacetophenone as a versatile building block for constructing more complex molecules. iajps.com The general principle involves leveraging the reactivity of the acetyl group for carbon-carbon bond formation and subsequent cyclization reactions.
Cross-Coupling Reactions in Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl compounds like this compound. umb.edumdpi-res.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. umb.edumdpi-res.comnih.gov
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for the synthesis of biaryl compounds. nih.govnih.govmdpi.com It involves the reaction of an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.gov This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids. nih.gov
For the synthesis of this compound, a Suzuki-Miyaura coupling would typically involve the reaction of a 4-pyridylboronic acid derivative with a 1-halo-4-fluoro-3-methylbenzene, or vice versa. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base, such as potassium carbonate or potassium phosphate. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to good | nih.gov |
| 4-Pyridine boronate derivatives | Aryl halides | Various Pd catalysts | Various bases | Various solvents | Varies | researchgate.net |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid derivatives | G-COOH-Pd-10 | K₂CO₃ | DMF/Water | Good | mdpi.com |
Other Transition-Metal-Catalyzed Coupling Reactions
Besides the Suzuki-Miyaura coupling, other transition-metal-catalyzed reactions are also employed for the synthesis of biaryl compounds. These include the Kumada, Mizoroki-Heck, and Sonogashira couplings. umb.edu
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium catalyst. umb.edu
Mizoroki-Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene. umb.edu
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. umb.edu
The choice of coupling reaction often depends on the specific substrates and the desired functional group tolerance. The development of new and more efficient catalyst systems continues to expand the scope and applicability of these powerful synthetic tools. nih.gov
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acsgcipr.orgnih.gov One-pot syntheses, a related concept, involve multiple sequential reaction steps carried out in the same reactor without isolation of intermediates. acsgcipr.org These approaches offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. acsgcipr.org
The synthesis of pyridine derivatives can be achieved through various MCRs, such as the Hantzsch pyridine synthesis and its variations. acsgcipr.org These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. acsgcipr.orgnih.gov For the synthesis of a specifically substituted pyridine like this compound, a one-pot, four-component reaction could be envisioned, combining 4-fluoro-3-methylbenzaldehyde, a suitable 1,3-dicarbonyl compound, an enolizable ketone, and a nitrogen source. nih.govthieme-connect.com
A plausible mechanism for such a multi-component reaction often involves a series of Knoevenagel condensations, Michael additions, and subsequent cyclization and dehydration or oxidation steps to form the final aromatic pyridine ring. thieme-connect.com
| Reaction Type | Reactants | Key Features | Reference |
| One-pot, four-component | 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, ammonium acetate | Catalyst-free synthesis of monofluorinated spiro-pyrazole-pyridine derivatives. | thieme-connect.com |
| One-pot, four-component | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, CH₃COONH₄ | Environmentally friendly synthesis of novel pyridines. | nih.gov |
| Three-component | Cyanoacetohydrazide, benzaldehyde (B42025) derivatives, ethyl cyanoacetate | Synthesis of pyridinone products as precursors for more complex heterocycles. | nih.gov |
Flow Chemistry Approaches in Synthesis
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch synthesis. These include enhanced safety, better temperature and pressure control, improved reproducibility, and the potential for easier scale-up. mit.eduflowfrontier.co.jp
In the context of synthesizing this compound, flow chemistry can be particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. For instance, a Suzuki-Miyaura coupling could be performed in a flow reactor, allowing for rapid heating and mixing, which can lead to shorter reaction times and higher yields. mit.edu
X-ray Crystallography Studies
X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystal and the nature of the forces that hold the crystal lattice together. For this compound, such a study would provide invaluable information.
The presence of fluorine, a methyl group, and a pyridine ring suggests the potential for various non-covalent interactions that would stabilize the crystal structure. These could include C-H⋯F hydrogen bonds, where the fluorine atom acts as a weak hydrogen bond acceptor. Additionally, C-H⋯π interactions, involving the aromatic rings, could play a significant role in the crystal packing. The nitrogen atom of the pyridine ring could also participate in hydrogen bonding if suitable donor groups were present in co-crystallized molecules, such as water or a solvent. However, without experimental data, the presence and geometry of these interactions remain speculative.
The fluoro and methyl substituents on the phenyl ring are expected to influence the electronic properties and conformation of the molecule. A crystallographic study would quantify these effects, for instance, by showing how the dihedral angle between the phenyl and pyridine rings is affected by the steric bulk of the methyl group and the electronic influence of the fluorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.
A proton NMR spectrum would provide characteristic chemical shifts and coupling constants for each hydrogen atom in the this compound molecule. This data would be presented in a table format, allowing for the unambiguous assignment of each proton.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridyl-H | |||
| Phenyl-H | |||
| Methyl-H |
(Data not available in search results)
A carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. This would be particularly useful for confirming the connectivity of the carbon skeleton.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Pyridyl-C | |
| Phenyl-C | |
| Methyl-C |
(Data not available in search results)
Advanced NMR Techniques (e.g., Multinuclear, Solid-State NMR)
While standard ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the basic carbon-hydrogen framework, advanced NMR techniques offer deeper structural details. For fluorinated compounds like this compound, ¹⁹F NMR is a powerful tool. fluorine1.rumdpi.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the substitution pattern on the phenyl ring. mdpi.com
Multinuclear NMR experiments, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), can be used to probe the electronic environment of the nitrogen atom in the pyridine ring. fluorine1.ru Two-dimensional NMR techniques like COSY, HSQC, and HMBC are instrumental in definitively assigning proton and carbon signals, especially in complex regions of the spectrum. ipb.pt These experiments reveal correlations between neighboring protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon couplings (HMBC), which is crucial for confirming the connectivity between the phenyl and pyridine rings. ipb.pt For related complex heterocyclic structures, ROESY or NOESY experiments can establish through-space proximities of atoms, which helps in determining the preferred conformation of the molecule. ipb.pt
Solid-state NMR could provide information about the molecular packing and intermolecular interactions in the crystalline form of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like pyridine derivatives. nih.gov In positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecule [M+H]⁺. This technique is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and confirm the purity of the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₀FN), the exact mass can be calculated and compared to the experimentally observed mass to confirm the molecular formula with a high degree of confidence. For instance, a related compound, 5-Bromo-2-((2-chloro-2-phenylvinyl)tetrafluoro-λ6-sulfaneyl)pyridine, was identified with a calculated m/z for [M+Na]⁺ of 403.9474 and a found value of 403.9477, demonstrating the precision of HRMS. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. mdpi.com The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. This "fingerprint" can be used for identification and to distinguish it from isomers. For related cathinone (B1664624) derivatives, GC-MS analysis has been successfully employed for identification. mdpi.compolicija.si
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:
C-H stretching from the aromatic rings and the methyl group.
C=C and C=N stretching vibrations within the phenyl and pyridine rings, typically in the 1600-1400 cm⁻¹ region.
C-F stretching which is a strong absorption, usually found in the 1250-1000 cm⁻¹ region.
C-H bending vibrations.
The precise positions of these bands can be influenced by the substitution pattern on both rings. For comparison, the IR spectrum of the related compound 5-Bromo-2-((2-chloro-2-phenylvinyl)tetrafluoro-λ6-sulfaneyl)pyridine shows peaks at 3280, 3088, 3060, 2924, 1601, and 1554 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like this compound typically display characteristic absorption bands corresponding to π → π* transitions. The UV-Vis spectrum is expected to show absorptions in the ultraviolet region. For example, a related cathinone, 4-fluoro-3-methyl-α-pyrrolidinovalerophenone hydrochloride, exhibits a λmax at 258 nm. caymanchem.com The position and intensity of these bands are sensitive to the substitution on the aromatic rings and the conjugation between them. For some pyridine derivatives, a Q band absorption can be observed between 600-750 nm. researchgate.net
Table of Spectroscopic Data
| Technique | Observation | Interpretation |
| Advanced NMR | ¹⁹F NMR, ¹H-¹⁵N HMBC, 2D NMR (COSY, HSQC, HMBC) | Confirms fluorine presence and its electronic environment, probes nitrogen environment, and establishes detailed atomic connectivity. |
| ESI-MS | Protonated molecule [M+H]⁺ | Determines the molecular weight of the compound. |
| HRMS | Highly accurate mass measurement | Confirms the elemental formula (C₁₂H₁₀FN). |
| GC-MS | Characteristic fragmentation pattern | Provides a molecular "fingerprint" for identification. |
| IR Spectroscopy | C-H, C=C, C=N, C-F stretching bands | Identifies functional groups present in the molecule. |
| UV-Vis Spectroscopy | π → π* transition absorptions | Provides information on the electronic structure and conjugation. |
Derivatization Strategies and Analog Design
Systematic Derivatization Approaches
Systematic derivatization of the 4-(4-fluoro-3-methylphenyl)pyridine scaffold involves methodical modifications to understand structure-activity relationships (SAR). A primary approach is the functionalization of the pyridine (B92270) ring. Given the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution is a common strategy. For instance, the introduction of substituents at positions meta to the ring nitrogen can be challenging but has been achieved through methods like the direct fluorination of pyridine N-oxides, which can later be converted to other functional groups like amino groups. rsc.orggoogle.comnih.gov This process involves the initial oxidation of the pyridine nitrogen to form an N-oxide, which activates the ring for nucleophilic attack, followed by the substitution reaction and subsequent reduction of the N-oxide. nih.gov
Another systematic approach involves the modification of the existing methyl group on the phenyl ring. This group can be a handle for introducing a variety of other functionalities through benzylic halogenation followed by nucleophilic displacement. Furthermore, the aromatic rings themselves are amenable to electrophilic substitution, although the position of substitution will be directed by the existing groups.
The synthesis of fluorinated organic compounds is significant due to their favorable chemical and biological properties. researchgate.net The introduction of fluorine can alter lipophilicity and the electronic nature of the molecule, potentially improving cell penetration and binding affinity. researchgate.net Therefore, systematic replacement of other atoms or functional groups with fluorine is a viable derivatization strategy. researchgate.netnih.gov
Introduction of Diverse Substituents on the Phenyl and Pyridine Rings
The introduction of a wide array of substituents on both the phenyl and pyridine rings is crucial for optimizing the biological activity of the lead compound.
Phenyl Ring Modifications: The phenyl ring of the this compound moiety offers several positions for substitution. The electronic properties of the ring can be modulated by introducing either electron-donating or electron-withdrawing groups. For example, studies on related aryl-substituted compounds have shown that introducing electron-withdrawing groups can affect the conformational energy of the molecule. science.gov The existing methyl and fluoro substituents direct further electrophilic substitutions to specific positions on the ring.
Pyridine Ring Modifications: The pyridine ring is a versatile scaffold for introducing diversity. nih.gov Methods for synthesizing substituted pyridines are well-established and can be adapted for the derivatization of the core molecule. For example, trifluoromethylpyridine derivatives are key structural motifs in many active agrochemical and pharmaceutical ingredients. nih.gov Techniques such as cyclocondensation reactions using trifluoromethyl-containing building blocks can be employed. nih.gov Additionally, the synthesis of aminopyridine derivatives, such as 3-fluoro-4-aminopyridine, has been explored, which could be applied to the target scaffold. biorxiv.org The introduction of an amino group provides a versatile handle for further derivatization through acylation, alkylation, or formation of ureas and sulfonamides. researchgate.net The synthesis of meta-substituted fluoropyridines can be achieved via direct radiofluorination of pyridine N-oxides, a method that is valuable for producing radiolabeled compounds for imaging studies. rsc.org
The following table summarizes potential substitutions on the pyridine ring based on established synthetic methods for related compounds.
| Position on Pyridine Ring | Substituent Type | Potential Synthetic Method | Reference |
| 2- or 6- position | Methoxy | Nucleophilic substitution of a leaving group (e.g., chloro) with sodium methoxide. | nih.gov |
| 3- or 5- position | Fluoro | Nucleophilic aromatic substitution on a corresponding nitro- or bromo-pyridine N-oxide. | rsc.orgnih.gov |
| 4- position | Amino | Reduction of a corresponding nitro-pyridine derivative. | nih.gov |
| Various | Trifluoromethyl | Cyclocondensation reactions with trifluoromethylated building blocks. | nih.gov |
Formation of Hybrid Scaffolds Incorporating the this compound Moiety
One strategy involves linking the pyridine nitrogen or a substituent on the pyridine/phenyl ring to another heterocyclic system. For instance, hybrid structures featuring pyridine and piperidine (B6355638) moieties have been synthesized. researchgate.net Such hybrids can be created by exploiting the nucleophilicity of alkylpyridines to react with electrophilic partners. researchgate.net
Another approach is the fusion of the this compound core with another ring system to create a more rigid and conformationally constrained scaffold. An example of this concept can be seen in the synthesis of pyrazolopyrimidine structures, where a pyrazole (B372694) ring is fused to a pyrimidine (B1678525) ring. researchgate.net A similar strategy could be envisioned where the pyridine ring of the title compound is fused with another ring, such as an imidazole (B134444) or triazole, to create novel polycyclic systems. The synthesis of such hybrids often involves multi-step sequences starting with appropriately functionalized derivatives of the core molecule.
The use of derivatizing agents in synthetic schemes is a common practice. For example, acylation reagents like trifluoroacetic anhydride (B1165640) (TFA) and pentafluoropropionic anhydride (PFPA) are used to modify amine or hydroxyl groups, which could be present on a hybrid scaffold. rsc.org
Structure Activity Relationship Sar and Computational Studies
Impact of Structural Modifications on Biological Activity (General)
The biological activity of phenylpyridine derivatives can be significantly altered by the nature and position of substituents on both the pyridine (B92270) and phenyl rings. While direct SAR studies on 4-(4-Fluoro-3-methylphenyl)pyridine are not extensively published, general principles can be derived from research on analogous series of compounds.
The substitution pattern on the phenyl ring is a key determinant of activity. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, variations of substituents on the 6-phenyl ring were explored for their inhibitory effects on kinases like c-Src and Wee1. While the core structure is more complex than this compound, the study highlights that modifications to the phenyl moiety influence potency and selectivity.
The presence of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. The substitution of a hydrogen atom with fluorine can lead to enhanced biological activity by altering the electronic properties of the aromatic ring or by forming specific hydrogen bonds with the target protein. However, the effect is highly context-dependent, as in some cases, fluorination can have a detrimental effect on binding affinity. For example, a study on classical cannabinoids showed that fluorine substitution at certain positions significantly decreased CB1 receptor binding.
The methyl group at the 3-position of the phenyl ring also plays a crucial role. This group can influence the molecule's conformation and provide additional van der Waals interactions within a protein's binding pocket. In a study of 5-substituted pyridine analogues, bulky substituents on the pyridine ring, including substituted phenyl groups, were shown to significantly affect binding affinity at neuronal nicotinic acetylcholine (B1216132) receptors.
Furthermore, a review of pyridine derivatives with antiproliferative activity indicated that the presence of halogen atoms or bulky groups could sometimes lead to lower activity, underscoring the need for a careful balance of steric and electronic properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group in this compound creates a specific electronic distribution that can be critical for its biological target recognition.
| Structural Modification | General Impact on Biological Activity of Phenylpyridines | Potential Relevance to this compound |
| Fluorine Substitution | Can increase lipophilicity, metabolic stability, and binding affinity through specific interactions. | The 4-fluoro substituent may enhance membrane permeability and engage in specific interactions with the target protein. |
| Methyl Group Substitution | Can provide steric bulk and hydrophobic interactions, influencing binding and conformation. | The 3-methyl group can optimize van der Waals contacts in a hydrophobic pocket and influence the torsional angle between the rings. |
| Positional Isomerism | The relative positions of substituents on both rings are critical for optimal target engagement. | The specific 4-(4-fluoro-3-methylphenyl) arrangement is likely crucial for its intended biological activity. |
| Addition of Other Functional Groups | Can introduce new interaction points (e.g., hydrogen bond donors/acceptors) and alter solubility. | Further modifications to the this compound scaffold could be explored to improve activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that are important for bioactivity.
While specific QSAR studies for this compound are not readily found in the public domain, the methodologies described below are commonly applied to pyridine and phenylpyridine derivatives to guide drug discovery efforts.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D shape and physicochemical properties. CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For
Molecular Docking and Molecular Dynamics Simulations[5],[22],
Analysis of Binding Pockets and Key Residue Interactions
Currently, there are no publicly available molecular docking or crystallographic studies that detail the binding of this compound to a specific biological target. Therefore, an analysis of its binding pocket and key amino acid residue interactions cannot be provided.
In typical structure-activity relationship (SAR) studies, researchers would identify a biological target for a compound and then use computational modeling (like molecular docking) or biophysical methods (like X-ray crystallography) to visualize how the molecule fits into its binding site. This analysis would highlight key interactions, such as:
Hydrogen Bonds: The nitrogen atom on the pyridine ring is a potential hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl ring and the methyl group would be expected to form hydrophobic (lipophilic) interactions with nonpolar residues in a binding pocket.
Halogen Bonds: The fluorine atom could potentially act as a halogen bond donor or engage in other electrostatic interactions.
For related classes of compounds, such as other pyridine derivatives, the presence and position of substituents are known to be critical for binding affinity and selectivity. nih.gov For instance, the introduction of electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting its interaction with protein targets.
Conformational Analysis and Stereochemistry in Biological Contexts
The molecule this compound is an achiral molecule, meaning it does not have stereoisomers (enantiomers or diastereomers). Therefore, a discussion of its stereochemistry in a biological context is not applicable.
Investigation of Physicochemical Properties Relevant to Biological Activity (e.g., Lipophilicity, Membrane Permeation)
A detailed investigation into the specific physicochemical properties of this compound and their direct correlation with biological activity has not been published. While basic properties can be found in chemical supplier catalogs, an in-depth analysis relevant to biological function is missing.
Key physicochemical properties that are crucial for a compound's biological activity include:
Solubility: Aqueous solubility is critical for a compound to be absorbed and distributed in the body.
Membrane Permeation: The ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is essential for most drugs. This is often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). No such data is available for this compound.
The table below lists the kind of data that would be generated in such an investigation, but it is important to note that specific experimental values for this compound are not currently available in the literature.
Table 1: Relevant Physicochemical Properties for Biological Activity (Illustrative)
| Property | Description | Typical Method of Determination | Relevance to Biological Activity |
|---|---|---|---|
| Lipophilicity (LogP) | Measures the oil/water partition coefficient. | Shake-flask method, HPLC, Computational prediction (cLogP) | Influences solubility, absorption, and binding to hydrophobic pockets. |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water. | Kinetic or thermodynamic solubility assays | Affects absorption and formulation possibilities. |
| Membrane Permeability | The rate at which a compound can pass through a biological membrane. | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell assay | Crucial for oral bioavailability and reaching intracellular targets. |
| pKa | The acid dissociation constant. | Potentiometric titration, UV-spectroscopy | Determines the ionization state of the molecule at physiological pH, which impacts solubility and receptor interaction. |
Without dedicated research studies, a more detailed and specific analysis of this compound cannot be provided.
Mechanistic Investigations of Chemical Reactivity and Biological Interactions
Reaction Mechanisms in Synthesis and Derivatization
The synthesis and further functionalization of the 4-(4-fluoro-3-methylphenyl)pyridine scaffold involve a variety of reaction mechanisms that leverage the inherent reactivity of the pyridine (B92270) ring.
Nucleophilic aromatic substitution (SNAr) is a key mechanism for modifying the pyridine ring, particularly at the positions activated by the ring nitrogen. The pyridine nitrogen acts as an electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.
Pyridines that have a leaving group at the 2- or 4-position are particularly reactive towards nucleophiles through an addition-elimination mechanism. quimicaorganica.org The reaction of a 2-fluoropyridine (B1216828) with a nucleophile, for instance, is reported to be significantly faster than the corresponding reaction with a 2-chloropyridine, highlighting the excellent leaving group ability of fluoride (B91410) in these activated systems. nih.gov In the context of this compound, introducing a suitable leaving group at the 2-position would enable the introduction of a wide range of nucleophiles.
Conversely, direct nucleophilic fluorination to create fluoropyridines can be challenging due to the electron-rich nature of the pyridine ring. rsc.orgnih.gov A strategy to overcome this involves the N-oxide of the pyridine. The N-oxide function withdraws electron density, activating the ring towards nucleophilic attack. For example, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide proceeds readily at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the corresponding aminopyridine. nih.gov This demonstrates a pathway for introducing substituents via nucleophilic substitution on an activated precursor.
Table 1: Key Factors in Nucleophilic Aromatic Substitution on Pyridine Rings
| Factor | Description | Implication for this compound |
| Position of Leaving Group | Positions 2 and 4 are activated by the electron-withdrawing nitrogen atom. quimicaorganica.org | Functionalization is most feasible at C2 and C6 of the pyridine ring. |
| Nature of Leaving Group | Fluoride is a better leaving group than chloride in SNAr reactions on pyridines. nih.gov | A 2-fluoro derivative would be highly reactive towards nucleophiles. |
| Ring Activation | Formation of a pyridine N-oxide enhances reactivity towards nucleophiles. nih.gov | N-oxidation of the parent compound could enable substitutions that are otherwise difficult. |
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental reaction for forming carbon-nitrogen bonds. researchgate.net In the synthesis of complex heterocyclic systems, an intramolecular aza-Michael reaction can be a key step in forming piperidine (B6355638) or pyrrolidine (B122466) rings. ntu.edu.sg
While the pyridine nitrogen of this compound itself is not typically a Michael donor due to its aromaticity, precursors or derivatives can participate in such reactions. For example, the Kröhnke pyridine synthesis involves a Michael-type addition of an enolate to an α,β-unsaturated carbonyl compound as a key step in constructing the pyridine ring. wikipedia.org More broadly, the principles of aza-Michael additions are crucial in the synthesis of various nitrogen-containing heterocycles, which may be subsequently converted to or appended to the core structure. researchgate.netscience.gov
Oxidative functionalization often proceeds via the corresponding pyridine N-oxide. The N-oxide can be prepared by treating the parent pyridine with an oxidizing agent like m-CPBA or hydrogen peroxide. This initial oxidation activates the pyridine ring for subsequent reactions.
A prominent example is the functionalization of pyridine N-oxides with Grignard reagents. organic-chemistry.org The Grignard reagent adds preferentially to the C2-position of the pyridine N-oxide. Subsequent treatment, for example with acetic anhydride (B1165640), leads to the formation of the 2-substituted pyridine. organic-chemistry.org This two-step process of oxidation followed by nucleophilic addition provides a powerful method for C-H functionalization at the position alpha to the nitrogen.
The primary method for synthesizing the this compound core is through transition-metal-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura coupling.
The catalytic cycle for a Suzuki coupling typically involves the following key steps:
Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), reacts with the aryl halide (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) to form an organopalladium(II) complex.
Transmetalation: The organopalladium(II) complex reacts with an organoboron reagent (e.g., (4-fluoro-3-methylphenyl)boronic acid), which is activated by a base. The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product, this compound. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
This palladium-catalyzed decarbonylative Suzuki cross-coupling has been shown to be effective for preparing various heterobiaryl products, including those involving pyridines. organic-chemistry.org
Mechanisms of Biological Target Interaction (Theoretical and Pre-clinical)
Derivatives of this compound have been investigated as inhibitors of various protein targets, particularly kinases. The interaction mechanisms are explored through theoretical modeling and pre-clinical assays.
Many small molecule kinase inhibitors are designed to be ATP-competitive, meaning they bind to the kinase's active site where ATP would normally bind. The pyridine scaffold is a common feature in such inhibitors.
Similarly, the discovery of GDC-0994, an inhibitor of ERK1/2, further illustrates this principle. nih.gov Although a more complex molecule, it contains a substituted pyridinone core that participates in key binding interactions within the kinase domain. nih.gov These examples suggest that derivatives of this compound would likely function as Type I kinase inhibitors, competing with ATP for the active site and stabilizing the inactive conformation of the enzyme.
Stabilization of Protein Complexes (e.g., Retromer Complex)
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the ability of this compound to stabilize the retromer complex or any other protein complexes. The retromer is a crucial multiprotein assembly involved in the retrograde transport of transmembrane proteins from endosomes to the trans-Golgi network. researchgate.net While the stabilization of this complex is an area of active research for potential therapeutic applications, there is currently no published data to suggest that this compound is involved in this process.
Receptor Binding Mechanisms
Similarly, a thorough review of available scientific literature provided no evidence or studies on the receptor binding mechanisms of this compound. Research on pyridine derivatives has shown that they can interact with a variety of receptors; however, no specific receptor targets or binding affinities have been reported for this compound itself.
Exploration of 4 4 Fluoro 3 Methylphenyl Pyridine As a Scaffold in Medicinal Chemistry Research
Design of Potential Therapeutic Agents Based on the Pyridine (B92270) Core
The versatility of the 4-(4-fluoro-3-methylphenyl)pyridine scaffold allows for its application in the design of various potential therapeutic agents, targeting a range of diseases and biological pathways.
Anti-inflammatory Agents
The pyridine nucleus is a well-established framework for the development of anti-inflammatory drugs. nih.gov Research into derivatives of this compound has yielded promising results in this area. A study focused on the synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, which were evaluated for their anti-inflammatory properties. researchgate.net These compounds were synthesized starting from 4-fluoro-3-methyl acetophenone (B1666503), a key precursor to the title scaffold. researchgate.net
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model. researchgate.net Several of the synthesized derivatives exhibited significant anti-inflammatory effects. researchgate.net Notably, the nature of the substituent on the aryl ring played a crucial role in determining the anti-inflammatory potency. researchgate.net For instance, the presence of a chlorophenyl group at the 6-position of the dihydropyrimidine (B8664642) ring resulted in a compound with potent anti-inflammatory activity. researchgate.net
| Compound | Substituent (Aryl Group) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | Reference |
|---|---|---|---|
| 6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol | 4-Chlorophenyl | Significant | researchgate.net |
| Indomethacin (Standard) | - | Significant | researchgate.net |
Analgesic Agents
In addition to anti-inflammatory effects, derivatives of the this compound scaffold have been investigated for their potential as analgesic agents. The same series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives that showed anti-inflammatory activity were also screened for their analgesic properties using the tail-flick technique. researchgate.net
The study revealed that many of the synthesized compounds possessed improved analgesic activities. researchgate.net Similar to the anti-inflammatory findings, the substitution pattern on the aryl ring was found to be a key determinant of analgesic efficacy. researchgate.net The derivative with a chlorophenyl substitution, which was a potent anti-inflammatory agent, also exhibited strong analgesic properties. researchgate.net This dual activity suggests that compounds based on this scaffold could be effective in treating conditions characterized by both pain and inflammation. researchgate.netnih.gov Pyridine-4-one derivatives, which share structural similarities, have also been reported to exhibit analgesic effects. nih.gov
| Compound | Substituent (Aryl Group) | Analgesic Activity | Reference |
|---|---|---|---|
| 6-(4-Chlorophenyl)-4-(4-fluoro-3-methylphenyl)-1,6-dihydropyrimidin-2-ol | 4-Chlorophenyl | Potent | researchgate.net |
Antimicrobial and Antibacterial Agents
The pyridine ring is a constituent of many compounds with established antimicrobial and antibacterial properties. nih.govopenaccessjournals.com While direct studies on the antimicrobial activity of this compound are not extensively documented, the general potential of the pyridine scaffold in this therapeutic area is significant. nih.govresearchgate.net Various pyridine derivatives have demonstrated efficacy against a range of bacterial and fungal strains. nih.govscirp.org
For example, certain pyridine-containing azetidine-2-ones have shown notable antimicrobial activity. scirp.org Specifically, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one was found to be potent against several tested strains. scirp.org The introduction of fluorine atoms into antimicrobial compounds is a known strategy to enhance their activity. nih.govnih.gov Given these precedents, the this compound scaffold represents a promising starting point for the design of new antimicrobial and antibacterial agents. Further research is warranted to synthesize and evaluate derivatives of this specific scaffold for their potential to combat microbial infections.
Anticancer Agents
The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridine derivatives have emerged as a valuable class of compounds in this field. nih.govresearchgate.netunison.mxdntb.gov.uascilit.comarabjchem.org Several approved anticancer drugs, such as Sorafenib and Crizotinib, feature a pyridine core, highlighting the importance of this scaffold in oncology. nih.gov The structure-activity relationship of pyridine derivatives has been extensively studied to identify features that enhance their antiproliferative activity. nih.govresearchgate.netunison.mxdntb.gov.uascilit.com
While specific studies on the anticancer properties of this compound are limited, the general principles of pyridine-based anticancer drug design can be applied. The presence of certain functional groups on the pyridine ring has been shown to correlate with enhanced anticancer activity. nih.govresearchgate.net For instance, some pyridine-ureas have demonstrated potent inhibitory activity against various cancer cell lines and have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov The this compound scaffold, with its specific substitution pattern, offers a unique electronic and steric profile that could be exploited in the design of new anticancer agents targeting various cancer-related pathways. nih.gov
Enzyme Inhibitors (e.g., p38 MAP Kinase, Alkaline Phosphatase, c-Met Kinase)
The this compound scaffold holds potential for the design of various enzyme inhibitors, a critical area in drug discovery.
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for inflammatory diseases and some cancers. nih.govnih.gov Numerous small molecule inhibitors of p38 MAP kinase have been developed, with many featuring a pyridine core. uni-tuebingen.de The development of highly potent and selective inhibitors often involves optimizing interactions with the kinase's active site. researchgate.net The unique electronic and structural characteristics of the 4-(4-fluoro-3-methylphenyl) group could be leveraged to design novel p38 MAP kinase inhibitors with improved properties.
Alkaline Phosphatase: Alkaline phosphatases are involved in various physiological processes, and their inhibition is being explored for therapeutic purposes. nih.gov While there is no direct evidence of this compound acting as an alkaline phosphatase inhibitor, related heterocyclic structures have been investigated. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been studied for their alkaline phosphatase inhibitory activity. nih.gov This suggests that the broader class of compounds containing a substituted phenyl group attached to a nitrogen-containing heterocycle could be a fruitful area for discovering new alkaline phosphatase inhibitors.
c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in the development and progression of several cancers, making it an attractive target for cancer therapy. nih.gov Small molecule inhibitors of c-Met kinase have been developed, and these often work by competing with ATP at the enzyme's active site. nih.gov The design of selective c-Met inhibitors is an active area of research. nih.gov The this compound scaffold could serve as a foundation for developing new c-Met kinase inhibitors, with the potential for the fluoro and methyl substituents to fine-tune binding affinity and selectivity.
Modulators of Cellular Pathways (e.g., Retromer Complex Stabilization)
Beyond direct enzyme inhibition, the this compound scaffold could be utilized to develop modulators of critical cellular pathways, such as the retromer complex. The retromer is a protein assembly essential for trafficking cellular cargo, and its dysfunction has been linked to neurodegenerative diseases like Alzheimer's. nih.govnih.gov
Pharmacological chaperones are small molecules designed to stabilize protein complexes and enhance their function. nih.govnih.govbiorxiv.orgshef.ac.ukbiorxiv.org Research has focused on identifying small molecules that can stabilize the retromer complex. nih.govnih.govbiorxiv.orgshef.ac.uk While a direct role for this compound in retromer stabilization has not been reported, the principles of pharmacological chaperone design could be applied to this scaffold. The development of small molecules that can bind to and stabilize the retromer complex is a promising therapeutic strategy for neurodegenerative diseases, and the diverse chemical space accessible from the this compound core makes it a candidate for such endeavors. nih.govnih.gov
Role in Rational Drug Design and Scaffold Transformation Studies
The strategic incorporation of the this compound scaffold is a noteworthy example of rational drug design in the pursuit of novel therapeutic agents. This particular molecular framework has been explored as a foundation for developing compounds with potential anti-inflammatory and analgesic properties. The design and synthesis of derivatives based on this scaffold highlight a methodical approach to optimizing biological activity by systematically modifying its structure.
A key aspect of rational drug design involves identifying a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity—and then building upon or modifying this core structure to enhance efficacy, selectivity, and pharmacokinetic properties. The this compound moiety serves as a critical component of such a pharmacophore in certain contexts. For instance, its integration into more complex heterocyclic systems, such as dihydropyrimidines, has yielded compounds with promising biological activities. researchgate.net
In one line of research, a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives were synthesized. researchgate.net This work was predicated on the known biological importance of pyrimidine (B1678525) heterocycles. researchgate.net The synthesis began with 4-fluoro-3-methyl acetophenone, which underwent a Claisen-Schmidt condensation with various substituted aromatic aldehydes to form chalcone (B49325) intermediates. These chalcones were then cyclized with urea (B33335) in the presence of an acid catalyst to produce the final dihydropyrimidine derivatives. This synthetic strategy allows for the introduction of diverse substituents on the aryl ring at the 6-position of the dihydropyrimidine core, enabling a systematic investigation of structure-activity relationships (SAR).
The anti-inflammatory activity of these synthesized compounds was evaluated using in vitro and in vivo models. The in vitro assessment utilized the human red blood cell membrane stabilization method, a technique that gauges the ability of a compound to protect erythrocyte membranes from hypotonicity-induced lysis, which is indicative of anti-inflammatory potential. The in vivo anti-inflammatory effects were determined using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation. Furthermore, the analgesic properties of these derivatives were investigated using the acetic acid-induced writhing test in mice. researchgate.net
The results of these biological evaluations revealed that the nature of the substituent on the aryl ring at the 6-position played a significant role in the observed anti-inflammatory and analgesic activities. researchgate.net This underscores the utility of the this compound scaffold as a foundational element in the rational design of new therapeutic agents, where systematic structural modifications can lead to optimized biological function.
Scaffold transformation, or scaffold hopping, is another critical strategy in medicinal chemistry that involves the replacement of a core molecular structure with a different, often isosteric or bioisosteric, scaffold to identify novel compounds with improved properties such as potency, selectivity, or reduced off-target effects. researchgate.nettandfonline.com While direct scaffold transformation studies originating from this compound as a starting point are not extensively documented in the public domain, the principles of this approach are highly relevant to its potential applications.
The 4-arylpyridine motif, of which this compound is an example, is a common feature in many biologically active compounds. Scaffold hopping could involve replacing the pyridine ring with other five- or six-membered heterocycles, such as pyrimidine, pyrazine, or even non-aromatic rings, while retaining the 4-fluoro-3-methylphenyl group to maintain key binding interactions. researchgate.net Conversely, the phenyl ring could be substituted with other aromatic or heteroaromatic systems. These transformations can lead to compounds with altered electronic properties, hydrogen bonding capabilities, and conformational preferences, which in turn can influence their biological activity and pharmacokinetic profiles. researchgate.nettandfonline.com
A conceptual example of scaffold hopping could involve modifying the aforementioned 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives. The dihydropyrimidine core could be replaced with other heterocyclic systems known to exhibit anti-inflammatory or analgesic properties, such as oxazole, thiazole, or pyrazole (B372694). exlibrisgroup.com This would generate new chemical entities that retain the key pharmacophoric elements of the original series while exploring new intellectual property space and potentially improving upon the original design.
The following table provides a summary of the types of derivatives synthesized and the assays used to evaluate their activity, illustrating the principles of rational drug design based on the this compound scaffold.
| Scaffold/Derivative Type | Biological Activity Investigated | In Vitro Assay | In Vivo Assay | Key Findings |
| 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol | Anti-inflammatory, Analgesic | Human Red Blood Cell Membrane Stabilization | Carrageenan-induced rat paw edema, Acetic acid-induced writhing | The nature of the substituent on the 6-aryl ring significantly influences biological activity. researchgate.net |
Future Perspectives in 4 4 Fluoro 3 Methylphenyl Pyridine Research
Development of Novel Synthetic Methodologies
The creation of new and efficient synthetic pathways is fundamental to advancing the study of 4-(4-fluoro-3-methylphenyl)pyridine and its analogs. A significant area of focus is the refinement of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for constructing the biaryl scaffold of this compound. wwjmrd.com Future research will likely concentrate on developing more robust and versatile catalytic systems. This includes the design of new ligands and the use of alternative transition metals beyond palladium, such as nickel, to improve reaction yields, reduce costs, and enhance substrate scope. wwjmrd.comnih.gov
Furthermore, there is a growing interest in developing one-pot synthesis procedures and employing flow chemistry to streamline the production of these compounds. mdpi.com For instance, a one-pot method for synthesizing diversely substituted 3-fluoropyridines has been described, which involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers followed by condensation with ammonia (B1221849). acs.org Another approach involves the nucleophilic aromatic substitution of a nitro group with a fluoride (B91410) anion to produce methyl 3-fluoropyridine-4-carboxylate. researchgate.netnih.gov These advancements aim to make the synthesis more atom-economical, environmentally friendly, and scalable for potential industrial applications. The development of synthetic methods for trifluoromethylpyridine derivatives is also an active area of research, with methods like chlorine/fluorine exchange and the construction of the pyridine (B92270) ring from trifluoromethyl-containing building blocks being prominent. nih.gov
Advanced Computational Modeling for Predictive Design
Computational tools are becoming indispensable in modern drug discovery and chemical research. For this compound, advanced computational modeling offers a powerful avenue for predictive design. Techniques like Density Functional Theory (DFT) can be employed to interpret structural parameters and spectroscopic properties of related complexes. researchgate.netnih.gov Molecular dynamics simulations and cross-docking studies can provide insights into the binding orientation and affinity of these compounds with their biological targets, taking into account protein flexibility. nih.gov
These computational approaches enable the prediction of how structural modifications to the this compound scaffold will affect its physicochemical properties and biological activity. By simulating interactions with target proteins, researchers can prioritize the synthesis of compounds with the highest potential for desired therapeutic effects, thereby saving time and resources. The use of integrated knowledge graphs like ProKinO, which connects sequence, structure, function, and mutation data, can further aid in analyzing and generating hypotheses about the function of these molecules, especially in complex systems like protein kinases. nih.gov
Target Identification and Validation for Novel Biological Activities
A crucial aspect of future research will be the identification and validation of new biological targets for this compound and its derivatives. While this scaffold is known to be a part of molecules with various activities, a comprehensive understanding of its full therapeutic potential requires a broader screening against a diverse range of biological targets. researchgate.net
Modern chemical proteomics approaches are instrumental in this endeavor. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and drug affinity responsive target stability (DARTS) allow for the identification of direct protein targets of small molecules from complex cellular environments. nih.govnih.govresearchgate.net These methods can help to uncover previously unknown mechanisms of action and potential "off-target" effects, which is vital for drug development. The use of quantitative proteomics, such as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC), can significantly enhance the sensitivity of these target identification methods. nih.gov Once potential targets are identified, rigorous biological validation using cellular and in vivo models is essential to confirm the therapeutic relevance.
Exploration of Structure-Function Relationships in Complex Biological Systems
Understanding the intricate relationship between the chemical structure of this compound derivatives and their biological function is paramount for rational drug design. Future research will delve deeper into structure-activity relationship (SAR) studies to elucidate how specific structural modifications influence biological activity. nih.govnih.govnih.gov
These studies involve systematically altering different parts of the molecule, such as the pyridine ring, the phenyl ring, and the methyl and fluoro substituents, and then evaluating the impact on potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, studies on related pyridine derivatives have shown that the position and nature of substituents can significantly impact their biological effects, such as antiproliferative or anti-inflammatory activity. researchgate.netnih.gov The insights gained from these SAR studies will be critical for optimizing the design of new analogs of this compound with improved therapeutic profiles for a variety of diseases, including cancer, inflammatory conditions, and neurological disorders. researchgate.netmdpi.commdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for 4-(4-fluoro-3-methylphenyl)pyridine derivatives, and how are they characterized?
Synthesis typically involves cyclocondensation of chalcone intermediates with urea or thiourea under acidic conditions. For example, derivatives are synthesized via a two-step protocol: (i) preparation of substituted chalcones and (ii) cyclization to form the pyrimidine ring. Characterization relies on FT-IR (e.g., NH stretch at 3449 cm⁻¹), ¹H NMR (e.g., δ 2.34 ppm for CH₃), and mass spectrometry to confirm molecular weights . Elemental analysis validates purity (>98% in most cases).
Q. What in vitro assays are suitable for evaluating anti-inflammatory activity of this compound?
The Human Red Blood Cell (HRBC) membrane stabilization assay is widely used. This method quantifies inhibition of hemolysis induced by hypotonicity or heat (e.g., 0.5% HRBC suspension treated at 37°C for 1 hour). Activity is measured via UV absorbance at 560 nm, with % inhibition calculated relative to controls. Derivatives with halogen substituents (e.g., Cl, Br) show enhanced membrane stabilization due to lipophilicity .
Q. How does substituent position on the aryl ring influence physicochemical properties?
Substituents at the para position of the aryl group (C-6 of pyrimidine) significantly alter logP and solubility. For instance, electron-withdrawing groups (e.g., -NO₂) reduce solubility in polar solvents like water (<0.1 mg/mL) but enhance permeability in PAMPA assays. Computational tools like MarvinSketch or ACD/Labs can predict logP and pKa shifts .
Advanced Research Questions
Q. How can structural modifications optimize analgesic activity while minimizing cytotoxicity?
Systematic SAR studies reveal that halogenation at the C-6 aryl group (e.g., 4-Cl or 2-Br) enhances µ-opioid receptor binding (IC₅₀ < 10 µM) while maintaining low cytotoxicity (CC₅₀ > 100 µM in HEK-293 cells). In contrast, -OCH₃ or -OH groups reduce activity due to hydrogen bonding with aqueous media. In silico docking (AutoDock Vina) against COX-2 (PDB: 5KIR) supports these findings .
Q. What experimental designs address contradictory data in carrageenan-induced edema models?
Contradictions in edema inhibition (% reduction) between studies often stem from variability in carrageenan concentration (1% vs. 2%) or animal strain (Wistar vs. Sprague-Dawley rats). To mitigate this:
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (e.g., using ORTEP-3) confirms dihedral angles between pyrimidine and aryl rings. For this compound derivatives, angles range from 15–25°, influencing π-π stacking in enzyme binding pockets. Disordered structures require refinement in SHELXL-2018 with R-factor <0.05 .
Methodological Challenges
Q. What strategies improve yield in multi-step syntheses of pyrimidine derivatives?
Key optimizations include:
Q. How do bioisosteric replacements affect metabolic stability?
Replacing -F with -CF₃ at the 4-fluorophenyl group improves metabolic half-life (t₁/₂: 4.2 hrs → 7.8 hrs in rat liver microsomes) but reduces aqueous solubility. LC-MS/MS studies (Shimadzu 8060) quantify metabolite profiles, identifying CYP3A4 as the primary oxidase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
